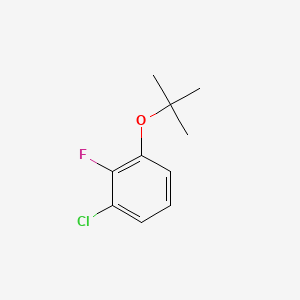
1-(tert-Butoxy)-3-chloro-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxy)-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO It is a derivative of benzene, where the hydrogen atoms are substituted with tert-butoxy, chloro, and fluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3-chloro-2-fluorobenzene typically involves the reaction of 3-chloro-2-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable method for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butoxy)-3-chloro-2-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluoro and chloro groups can be reduced under specific conditions to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are effective.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-(tert-Butoxy)-3-chloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceuticals: It can be a precursor in the synthesis of biologically active compounds.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxy)-3-chloro-2-fluorobenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effect of the tert-butoxy group. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The chloro and fluoro groups can also participate in various reactions due to their electron-withdrawing nature, influencing the reactivity of the compound .
Comparaison Avec Des Composés Similaires
- 1-(tert-Butoxy)-2-chloro-4-fluorobenzene
- 1-(tert-Butoxy)-3-chloro-4-fluorobenzene
- 1-(tert-Butoxy)-4-chloro-2-fluorobenzene
Comparison: 1-(tert-Butoxy)-3-chloro-2-fluorobenzene is unique due to the specific positioning of the substituents on the benzene ring, which influences its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups provides a balance that can be exploited in various chemical reactions, making it a versatile compound in organic synthesis .
Propriétés
Formule moléculaire |
C10H12ClFO |
|---|---|
Poids moléculaire |
202.65 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-8-6-4-5-7(11)9(8)12/h4-6H,1-3H3 |
Clé InChI |
SCVRNLXUTYAODR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















